molecular formula C21H17N3O5 B2975612 N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 941939-89-5

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No.: B2975612
CAS No.: 941939-89-5
M. Wt: 391.383
InChI Key: QNITYUSTHLRKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a complex organic compound characterized by the presence of both nitro and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves a multi-step process. One common method starts with the nitration of 2-methylphenylamine to produce 2-methyl-4-nitroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, this derivative is coupled with 4-phenoxyaniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amine-substituted product.

Scientific Research Applications

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The phenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methyl-4-nitrophenyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2-methyl-4-nitrophenyl)-N2-(4-chlorophenyl)oxalamide

Uniqueness

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNITYUSTHLRKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.